Product packaging for gp100 (280-288)(Cat. No.:)

gp100 (280-288)

Cat. No.: B1574955
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The gp100 (280-288) peptide, with the sequence YLEPGPVTA, is a well-characterized human leukocyte antigen (HLA)-A 02:01-restricted epitope derived from the glycoprotein 100 (gp100) melanocyte differentiation antigen. This nonamer peptide is naturally processed and presented on the surface of melanoma cells, making it a primary target for cytotoxic T lymphocytes (CTLs) in immunotherapy research . Its central role in the immune recognition of melanoma has established it as a critical reagent for studying T cell receptor (TCR) engagement, immune escape mechanisms, and the development of adoptive cell therapies . In research applications, the gp100 (280-288) peptide is extensively used to expand and stimulate antigen-specific CTLs in vitro. These T cells are fundamental for functional assays investigating T cell activation, cytokine production (such as IFN-γ and TNF-α), and cytotoxic killing of HLA-A2-positive melanoma cell lines . Furthermore, this wild-type peptide serves as a benchmark for evaluating the potency and specificity of altered peptide ligands (APLs), such as the modified version gp100 (280-288)(9V) where the C-terminal alanine is substituted with valine to enhance HLA-A2 binding affinity . The peptide's mechanism of action involves its presentation by HLA-A 02:01 molecules on antigen-presenting cells or melanoma cells. This peptide-HLA complex is then recognized by the TCRs on gp100-specific CD8+ T cells, leading to TCR-mediated signaling, NFAT activation, and the execution of T cell effector functions . Structural studies have revealed key residues within the peptide that are critical for this interaction; for instance, the glutamic acid at position 3 (Glu3) is crucial for TCR binding, and its substitution can abrogate T cell recognition . Researchers should note that the native gp100 (280-288) peptide is susceptible to rapid hydrolysis by membrane-associated and soluble exopeptidases, which can impact its stability in experimental settings . This product, gp100 (280-288) (YLEPGPVTA), is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

sequence

YLEPGPVTV

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

gp100 (280-288); pmel (280-288); Melanocyte protein PMEL (280-288)

Origin of Product

United States

Molecular Mechanisms of Antigen Processing and Presentation of Gp100 280 288

Intracellular Trafficking and Proteasomal Processing of gp100 Precursor

The generation of the gp100 (280-288) epitope begins with the gp100 precursor protein, a type I transmembrane glycoprotein (B1211001). mayflowerbio.com This precursor protein is synthesized in the endoplasmic reticulum (ER) and can follow several intracellular trafficking pathways. A significant portion of gp100 is targeted to melanosomes, the organelles responsible for melanin (B1238610) production. nih.govaai.org However, for the purpose of antigen presentation, a portion of the gp100 protein is directed towards a pathway of degradation.

This degradation is primarily mediated by the proteasome, a large protein complex in the cytoplasm responsible for breaking down unwanted or damaged proteins. nih.govmdpi.com The process is complex and not fully understood, but it is believed that misfolded or aged gp100 proteins are targeted for ubiquitination, a process that tags them for proteasomal degradation. The standard proteasome can cleave the larger gp100 protein into smaller peptide fragments. nih.gov While the proteasome is responsible for generating the correct C-terminus of the gp100 (280-288) peptide, it does not typically produce the final, precise nonamer. nih.gov Instead, it often generates longer peptides that include the 280-288 sequence, which then require further trimming by other enzymes. nih.govresearchgate.net

Interestingly, some research suggests that the processing of gp100 for cross-presentation can also occur through proteasome-independent pathways, potentially involving enzymes like cathepsins within the endosomal pathway. asm.org Furthermore, heat shock proteins, such as Grp170, can influence the intracellular trafficking of gp100, directing it to the ER for proteasome-mediated degradation and subsequent entry into the MHC class I presentation pathway. frontiersin.org

TAP-mediated Peptide Translocation and Loading onto MHC Class I Molecules

Once the peptide fragments containing the gp100 (280-288) sequence are generated in the cytosol, they must be transported into the endoplasmic reticulum (ER) to be loaded onto Major Histocompatibility Complex (MHC) Class I molecules. This crucial transport step is mediated by the Transporter associated with Antigen Processing (TAP). mdpi.com

TAP is a heterodimeric protein complex embedded in the ER membrane that actively pumps peptides from the cytosol into the ER lumen. mdpi.com The peptides transported by TAP are typically between 8 and 16 amino acids in length, a range that includes the precursors to the gp100 (280-288) epitope.

Inside the ER, a complex machinery of chaperone proteins, including calreticulin, ERp57, and tapasin, facilitates the loading of these peptides onto newly synthesized MHC Class I molecules. Peptides with the appropriate length and anchor residues that fit into the binding groove of the MHC Class I molecule are preferentially selected. If the transported peptide is longer than the optimal 8-10 amino acids, it can be further trimmed by ER-resident aminopeptidases, such as ERAP1, to achieve the correct size for stable binding. researchgate.netkcl.ac.uk Once a suitable peptide like gp100 (280-288) is securely bound, the peptide-MHC (pMHC) complex is stabilized and released from the chaperone machinery to be transported to the cell surface for presentation to T cells.

MHC Class I Allele Specificity and Binding Characteristics of gp100 (280-288)

The presentation of the gp100 (280-288) peptide is highly dependent on the specific Major Histocompatibility Complex (MHC) Class I alleles expressed by an individual. This specificity is a cornerstone of the adaptive immune system, ensuring that T cells recognize and respond to specific peptide-MHC combinations.

HLA-A*02:01 Restriction and Binding Motifs

The gp100 (280-288) peptide, with the amino acid sequence YLEPGPVTA, is primarily presented by the human leukocyte antigen (HLA) allele HLA-A02:01. genaxxon.comnih.govviamedica.pl This allele is common in Caucasian populations, making gp100 (280-288) a relevant target for immunotherapy in a significant number of melanoma patients. researchgate.net The binding of the peptide to the HLA-A02:01 molecule is determined by specific anchor residues within the peptide sequence that fit into corresponding pockets in the peptide-binding groove of the HLA molecule. For HLA-A*02:01, the primary anchor residues are typically at position 2 (P2) and the C-terminus (P9). In the gp100 (280-288) peptide, Leucine (L) at P2 and Alanine (B10760859) (A) at P9 serve as these key anchor residues. mayflowerbio.com

Modified versions of the gp100 (280-288) peptide have been developed to enhance binding to HLA-A02:01 and improve immunogenicity. For instance, substituting the C-terminal Alanine (A) with Valine (V) (YLEPGPVTV) has been shown to increase the binding affinity for HLA-A02:01. mayflowerbio.compeptides.desemanticscholar.org This enhanced binding can lead to more stable pMHC complexes on the cell surface, potentially resulting in a stronger T-cell response.

Binding Characteristics of gp100 (280-288) and Variants to HLA-A02:01
PeptideSequenceModificationReported Binding Affinity to HLA-A02:01
gp100 (280-288) wild-typeYLEPGPVTANoneModerate to high viamedica.plru.nl
gp100 (280-288) A288VYLEPGPVTVAlanine to Valine at P9Enhanced mayflowerbio.com

Structural Analysis of gp100 (280-288)/MHC Complex Formation

Structural studies, including X-ray crystallography, have provided detailed insights into the interaction between the gp100 (280-288) peptide and the HLA-A*02:01 molecule. researchgate.netnih.govjove.com These analyses have confirmed the role of the anchor residues in securing the peptide within the binding groove. The structure reveals how the side chains of the peptide's amino acids fit into the pockets of the HLA molecule, while the peptide backbone is also involved in a network of hydrogen bonds.

Furthermore, these structural studies have illuminated the impact of peptide modifications. For example, the substitution of Glutamic acid (E) at position 3 with Alanine (A) was found to act as a "molecular switch," altering the conformation of adjacent residues and abrogating T-cell receptor (TCR) binding, even though this residue does not directly contact the TCR. researchgate.netresearchgate.net This highlights the subtle and complex nature of the pMHC landscape and how even minor changes in the peptide can have profound effects on T-cell recognition.

Key Residues in gp100 (280-288) for HLA-A02:01 Binding and TCR Interaction
PositionAmino Acid (wild-type)Role in Interaction
P2Leucine (L)Primary anchor for HLA-A02:01 binding
P3Glutamic acid (E)Crucial for TCR binding, acts as a molecular switch researchgate.netresearchgate.net
P9Alanine (A)Primary anchor for HLA-A*02:01 binding

Role of Antigen Presenting Cells (APCs) in gp100 (280-288) Presentation

Professional antigen-presenting cells (APCs), particularly dendritic cells (DCs), are critical for initiating the T-cell response to tumor antigens like gp100. tandfonline.com While melanoma cells themselves can present gp100 peptides, DCs are far more efficient at activating naive T cells. tandfonline.com

Dendritic Cell Subsets and Cross-Presentation Pathways of gp100 (280-288)

Different subsets of dendritic cells possess varying capacities for antigen presentation. Conventional DCs (cDCs), especially the cDC1 subtype, are highly specialized in cross-presentation. frontiersin.org Cross-presentation is the process by which DCs take up exogenous antigens, such as proteins from tumor cells, and present them on their MHC Class I molecules to activate cytotoxic CD8+ T cells. This is a vital mechanism for generating an anti-tumor immune response. Plasmacytoid DCs (pDCs) have also been shown to be capable of cross-presenting gp100-derived antigens. aai.orgru.nl

The uptake of gp100 antigen by DCs can occur through various mechanisms. DCs can internalize soluble gp100 protein or peptides, as well as acquire antigen from live or apoptotic tumor cells through processes like "nibbling". aai.org Once internalized, the gp100 protein is processed through the cross-presentation pathway. This can involve the "cytosolic pathway," where the antigen escapes from the endosome into the cytosol for proteasomal degradation and subsequent TAP transport, or the "vacuolar pathway," where processing and loading onto MHC Class I molecules occur within the endosomal/phagosomal compartments.

Studies have shown that desialylation of DCs can enhance their ability to present gp100 peptides and activate CD8+ T cells, suggesting that the cell surface glycome of DCs plays a role in regulating their antigen presentation capacity. nih.govoncotarget.com Furthermore, targeting gp100 antigen to specific receptors on DCs, such as DC-SIGN, can be an effective strategy to enhance cross-presentation. researchgate.net

Impact of APC Maturation and Activation on gp100 (280-288) Presentation

The maturation and activation state of antigen-presenting cells (APCs), particularly dendritic cells (DCs), profoundly influences the presentation of the gp100 (280-288) epitope and the subsequent T-cell response. Immature DCs are adept at antigen capture, while mature DCs excel at antigen presentation and T-cell stimulation.

The maturation process is typically triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) or poly(I:C), which are ligands for Toll-like receptors (TLRs), or by inflammatory cytokines. This activation leads to a cascade of changes within the DC that collectively enhance its ability to present gp100 (280-288).

Key changes during DC maturation that impact gp100 (280-288) presentation include:

Upregulation of MHC and Costimulatory Molecules : Mature DCs exhibit increased surface expression of MHC class I and II molecules, as well as crucial costimulatory molecules like CD80, CD86, and CD40. Higher levels of MHC-I increase the density of peptide-MHC complexes on the cell surface, while costimulatory molecules are essential for providing the "second signal" required for the full activation of naive T cells recognizing the gp100 (280-288) peptide. For instance, desialylation of DCs, which promotes a mature phenotype, leads to increased expression of MHC-I and costimulatory molecules, resulting in higher activation of gp100 (280-288) specific CD8+ T cells.

Enhanced Cytokine Secretion : Activated APCs secrete pro-inflammatory cytokines that shape the ensuing immune response. Interleukin-12 (IL-12) is particularly important for driving a Th1-polarized response, which is critical for effective anti-tumor cytotoxicity. IFN-γ, secreted by activated T cells and other immune cells, can further enhance antigen presentation by upregulating MHC-I expression on both APCs and tumor cells.

Improved Cross-Presentation : Dendritic cells are specialized in cross-presentation, the process of taking up exogenous antigens (like those from tumor cells) and presenting them on MHC class I molecules to CD8+ T cells. DC maturation enhances the efficiency of cross-presentation. Studies have shown that delivering the gp100 (280-288) peptide or its precursors to DCs, especially in combination with maturation stimuli like TLR ligands, leads to robust cross-presentation and activation of specific CD8+ T cells.

The table below summarizes the effects of APC maturation on the presentation of the gp100 (280-288) antigen.

Maturation Signal/ComponentEffect on APCsImpact on gp100 (280-288) PresentationReferences
TLR Ligands (e.g., LPS, R848, Poly(I:C))Induce DC maturation; increase expression of costimulatory molecules.Enhances cross-presentation of gp100 peptides, leading to greater CD8+ T cell activation (measured by IFN-γ secretion and CD69 expression).
CD40 LigandUpregulates CD40 on monocytes.Associated with enhanced APC function and boosts of antigen-specific CD8+ T cells.
Cytokines (e.g., IFN-α, IFN-γ, IL-12)Promote DC maturation and Th1 polarization.IFN-γ upregulates MHC-I, increasing antigen presentation. IL-12 secretion by mature DCs promotes IFN-γ production by T cells, creating a positive feedback loop.
DesialylationInduces DC maturation; increases MHC-I/II and costimulatory molecule expression.Improves antigen cross-presentation and enhances the ability to stimulate gp100 (280-288)-specific CD8+ T cells.

T Cell Recognition and Activation by Gp100 280 288

T-cell Receptor (TCR) Repertoire and Specificity to gp100 (280-288)

The immune system's ability to recognize the gp100 (280-288) peptide is mediated by a diverse array of T-cell receptors (TCRs). The CD8+ T-cell responses to this peptide are known to be polyclonal, meaning they involve T-cells with different TCRs. nih.gov Despite this diversity in TCR gene usage and the sequences of the complementarity-determining region 3 (CDR3) loops, there are shared features in how these TCRs interact with the peptide. nih.gov

Notably, modifications to the third amino acid of the gp100 (280-288) peptide, glutamic acid (Glu3), have been shown to have a widespread negative effect on the activation of T-cells specific for this peptide. nih.govresearchgate.net This highlights the critical role of this specific residue in TCR recognition. The gp100 (280-288) peptide is presented to T-cells by the HLA-A*0201 molecule, a variant present in a significant portion of the Caucasian population. nih.gov This presentation is a prerequisite for the initiation of a T-cell response.

Structural Basis of TCR-gp100 (280-288)/MHC Interaction

The interaction between the TCR, the gp100 (280-288) peptide, and the Major Histocompatibility Complex (MHC) class I molecule HLA-A*0201 is a finely tuned molecular event. The specificity of this interaction is determined by the structural complementarity between the TCR and the peptide-MHC (pMHC) complex. frontiersin.org The TCR engages with the pMHC complex through its variable domains, with the CDR loops playing a crucial role in contacting both the peptide and the MHC molecule. cardiff.ac.ukresearchgate.net

Structural studies have revealed that the CDR3 loops of the TCR primarily interact with the peptide, while the CDR1 and CDR2 loops tend to make contact with the MHC surface. frontiersin.orgcardiff.ac.uk This arrangement ensures that the TCR can specifically recognize the gp100 (280-288) peptide presented by the HLA-A*0201 molecule. The atomic structure of a natural cognate TCR in complex with the gp100 epitope has been described, providing a detailed view of this interaction. nih.gov This structural understanding is crucial for comprehending the mechanisms of T-cell recognition and for the development of altered peptide ligands designed to enhance anti-tumor immunity. nih.govresearchgate.net

Affinity and Avidity in TCR-Peptide-MHC Engagement

TCRs specific for self-antigens like gp100 generally exhibit lower affinity compared to those specific for foreign pathogens. nih.govcardiff.ac.uk This is a consequence of thymic selection, a process that eliminates T-cells with high reactivity to self-antigens to prevent autoimmunity. aacrjournals.org The gp100 (280-288) peptide itself has a fast dissociation rate from HLA-A*0201, which can lead to inefficient presentation on tumor cells. nih.gov

Despite the generally low affinity, the functional avidity of the T-cell response can be enhanced by several factors, including the density of pMHC complexes on the target cell, the expression of co-stimulatory molecules, and the clustering of TCRs at the immune synapse. nih.govnih.gov Engineered TCRs with significantly increased affinity for the gp100 (280-288) peptide have been developed, demonstrating the potential to overcome the limitations of low-affinity interactions and enhance anti-tumor responses. cardiff.ac.ukfrontiersin.org

TCRTarget PeptideMHC RestrictionAffinity (KD)Reference
Wild-type TCRsgp100 (280-288)HLA-A02:01Micromolar range nih.govcardiff.ac.uk
Affinity-enhanced TCRgp100 (280-288)HLA-A02:0111 pM cardiff.ac.uk
IMCgp100gp100 (280-288)HLA-A*02:01Picomolar range aacrjournals.orgfrontiersin.org

Signaling Pathways Initiated by gp100 (280-288)-Specific T-cell Engagement

The engagement of a gp100 (280-288)-specific TCR with its cognate pMHC complex on a target cell initiates a cascade of intracellular signaling events within the T-cell, leading to its activation. This process is crucial for the T-cell to execute its effector functions, such as killing the target cell and producing inflammatory cytokines.

A key early event in this signaling cascade is the activation of Nuclear Factor of Activated T-cells (NFAT). frontiersin.org Studies using altered peptide ligands (APLs) of gp100 (280-288) have shown that the ability of a peptide to induce T-cell cytotoxicity and cytokine production often correlates with its capacity to activate NFAT. frontiersin.orgfrontiersin.org However, certain APLs can uncouple these functions, suggesting that different signaling thresholds may be required for distinct T-cell responses. For example, a double amino acid mutant of the gp100 peptide was able to elicit cytotoxicity and some cytokine production without activating NFAT. frontiersin.orgfrontiersin.org This indicates that the signaling pathways leading to cytotoxicity and cytokine secretion can be differentially regulated.

Differentiation and Functional Phenotypes of gp100 (280-288)-Specific CD8+ T Cells

Upon activation, gp100 (280-288)-specific CD8+ T-cells undergo differentiation into various functional phenotypes, each characterized by specific effector mechanisms and cytokine production profiles. These cells can develop into cytotoxic T-lymphocytes (CTLs) capable of directly killing target cells, as well as into cells that secrete a range of cytokines to modulate the immune response. tandfonline.comnih.gov

The functional phenotype of these T-cells can be influenced by factors such as the nature of the activating signal and the surrounding cytokine milieu. For instance, repeated immunizations can lead to the maturation of these T-cells from an early effector to an effector memory phenotype. nih.gov

Cytolytic Activity and Effector Mechanisms

A primary function of gp100 (280-288)-specific CD8+ T-cells is their ability to directly kill melanoma cells presenting the gp100 peptide. This cytolytic activity is a crucial mechanism of anti-tumor immunity. nih.govmdpi.com These T-cells can lyse melanoma cells that are positive for both gp100 and HLA-A2. frontiersin.orgaai.org

The cytolytic process is initiated by the recognition of the target cell, leading to the formation of an immune synapse and the release of cytotoxic granules from the T-cell. These granules contain proteins such as perforin (B1180081) and granzymes, which induce apoptosis in the target cell. The efficiency of this killing can be quite high, with T-cells engineered to express gp100-specific TCRs demonstrating potent cytolytic activity against peptide-pulsed target cells and melanoma cell lines. mdpi.comresearchgate.net

Cytokine Production Profiles (e.g., IFN-γ, TNF-α)

In addition to their cytotoxic capabilities, gp100 (280-288)-specific CD8+ T-cells produce a variety of cytokines that play a critical role in orchestrating the anti-tumor immune response. The most prominent of these are Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α). frontiersin.orgnih.gov

The production of these cytokines is a hallmark of a functional T-cell response. IFN-γ can have direct anti-proliferative and pro-apoptotic effects on tumor cells and can also enhance the expression of MHC molecules on cancer cells, making them more visible to the immune system. TNF-α can also induce tumor cell death and promote inflammation. frontiersin.orgmdpi.com The profile of cytokines produced by gp100-specific T-cells can vary, with some cells producing multiple cytokines simultaneously. tandfonline.com Studies have shown that upon stimulation, these T-cells can secrete IFN-γ, TNF-α, and to a lesser extent, other cytokines like IL-2, IL-4, and IL-5. frontiersin.orgfrontiersin.orgnih.gov The specific cytokine profile can be influenced by the nature of the peptide ligand and the strength of the TCR signal. frontiersin.orgfrontiersin.org

CytokineFunction in Anti-Tumor ImmunityReference
Interferon-gamma (IFN-γ)Enhances MHC expression, direct anti-tumor effects frontiersin.orgmdpi.comnih.govaai.org
Tumor Necrosis Factor-alpha (TNF-α)Induces tumor cell apoptosis, promotes inflammation frontiersin.orgmdpi.comnih.govaai.org
Interleukin-2 (IL-2)Promotes T-cell proliferation and survival frontiersin.orgnih.gov

Development of Memory T-cell Responses

The generation of a durable anti-tumor immune response hinges on the development of memory T cells. Vaccination with gp100 (280-288) has been shown to induce memory T-cell responses in melanoma patients. Studies have demonstrated that immunization can lead to an increase in gp100-specific CD8+ T cells that exhibit a memory phenotype. nih.govaacrjournals.org

In one clinical trial, patients vaccinated with a DNA vaccine encoding mouse gp100 showed an increase in gp100 (280-288)-specific tetramer-positive CD8+ T cells. nih.gov These cells were characterized by a CCR7loCD45RAlo phenotype, which is indicative of effector memory T cells. aacrjournals.org Effector memory T cells are crucial for a rapid recall response upon re-encountering the antigen.

Furthermore, vaccination has been associated with an increase in the frequency of both terminally differentiated effector cells (CD45RA+CCR7−) and effector memory cells (CD45RA−CCR7−). aacrjournals.org The development of these memory subsets suggests that vaccination with gp100 (280-288) can establish a long-lasting pool of antigen-specific T cells capable of mounting a secondary immune response. However, the presence of transforming growth factor-β1 (TGF-β1) can hinder the acquisition and expression of effector functions by these memory CD8 T cells. aai.org

Regulation of T-cell Responses to gp100 (280-288)

The activation and function of T cells specific for gp100 (280-288) are tightly regulated by a complex interplay of various molecular and cellular factors. This regulation ensures a potent anti-tumor response while preventing excessive inflammation and autoimmunity.

Role of Co-stimulatory and Co-inhibitory Molecules in gp100 (280-288) Recognition

The activation of T cells requires two main signals. The first is the engagement of the T-cell receptor (TCR) with the peptide-MHC complex on an antigen-presenting cell (APC). The second signal is provided by the interaction of co-stimulatory molecules on the T cell with their ligands on the APC. numberanalytics.com

Dendritic cells (DCs) are potent APCs that express high levels of MHC and co-stimulatory molecules, making them effective at priming naive T cells against gp100 peptides. aai.org Key co-stimulatory molecules include CD28, which interacts with CD80 (B7-1) and CD86 (B7-2) on APCs, and members of the tumor necrosis factor receptor (TNFR) family like 4-1BB (CD137) and OX40 (CD134). numberanalytics.com The engagement of these pathways enhances T-cell activation, proliferation, and survival. numberanalytics.com In some vaccination strategies, an increase in the expression of co-stimulatory molecules like CD40 and CD86 on monocytes has been observed, which correlates with an enhanced antigen-presenting function and a boost in gp100-specific CD8+ T cells. aacrjournals.org

Conversely, co-inhibitory molecules serve to dampen T-cell responses and maintain immune homeostasis. These molecules, such as CTLA-4 and PD-1, can limit the effectiveness of anti-tumor immunity. The balance between co-stimulatory and co-inhibitory signals is crucial in determining the outcome of the T-cell response to gp100 (280-288).

Influence of Regulatory T Cells (Tregs) on gp100 (280-288) Specificity

Regulatory T cells (Tregs) are a specialized subset of T cells that suppress the activity of other immune cells, thereby playing a critical role in maintaining self-tolerance and preventing autoimmune diseases. bionaturajournal.com In the context of cancer, Tregs can also inhibit anti-tumor immune responses. nih.gov

Studies have shown that Tregs from melanoma patients can suppress the function of tumor-infiltrating T cells. nih.gov These Tregs can be found in the peripheral blood and within the tumor microenvironment. There is evidence that vaccination with higher doses of a gp100 DNA vaccine might lead to a stronger Treg response, which could potentially dampen the desired anti-tumor immune effects. nih.gov

Tregs can exert their suppressive functions through various mechanisms, including the release of inhibitory cytokines like TGF-β and IL-10, and by interacting with dendritic cells to inhibit their ability to activate effector T cells. bionaturajournal.com Interestingly, tumor antigen-specific Tregs have been identified, and TCRs recognizing melanoma antigens have been successfully introduced into human Tregs in vitro, demonstrating their potential for antigen-specific suppression. frontiersin.org Therefore, the presence and activity of Tregs specific for or within the tumor microenvironment can significantly influence the efficacy of T-cell responses directed against gp100 (280-288).

Immunological Methodologies and Research Techniques Applied to Gp100 280 288 Studies

Peptide Synthesis and Purification for Research Applications

The gp100 (280-288) peptide, with the amino acid sequence YLEPGPVTV, is predominantly synthesized for research purposes using solid-phase peptide synthesis (SPPS). jpt.comnih.gov This method involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin. powdersystems.com The process begins by anchoring the C-terminal amino acid to the resin. powdersystems.com Each subsequent amino acid, with its reactive side chains chemically protected, is then coupled to the free amino group of the growing peptide chain. powdersystems.com A key advantage of SPPS is the ability to use excess reagents to drive the coupling reactions to completion, with easy removal of these excess reagents and byproducts by simple washing and filtration steps. cpcscientific.com

Two main chemical strategies are employed in SPPS: Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, which refer to the type of protecting group used for the α-amino group of the amino acids. powdersystems.comfu-berlin.de The choice between these strategies influences the conditions required for deprotection and cleavage of the final peptide from the resin. powdersystems.comfu-berlin.de

Following synthesis, the crude peptide is cleaved from the solid support and deprotected. Purification is a critical next step to ensure the high purity required for immunological assays. The most common method for purifying gp100 (280-288) and other synthetic peptides is reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov This technique separates the target peptide from impurities based on hydrophobicity. The purity of the final product is typically verified by analytical HPLC and its identity confirmed by mass spectrometry (MS). jpt.comjpt.com For research applications, purities of greater than 90% or 95% are often required. jpt.comnih.govjpt.com

Table 1: Key Steps in Solid-Phase Peptide Synthesis (SPPS) of gp100 (280-288)

StepDescription
Resin Attachment The first amino acid (Valine in the case of gp100 (280-288)) is covalently linked to a solid support resin.
Deprotection The protecting group (e.g., Fmoc or Boc) is removed from the N-terminus of the attached amino acid, exposing a free amine group.
Coupling The next protected amino acid in the sequence is activated and reacts with the free amine group, forming a peptide bond.
Washing The resin is washed to remove excess reagents and by-products.
Repeat Cycle The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the gp100 (280-288) sequence.
Cleavage & Deprotection Once the full peptide is synthesized, it is cleaved from the resin, and all remaining protecting groups are removed.
Purification The crude peptide is purified, typically using RP-HPLC, to achieve the desired level of purity for research use.
Analysis The final product is analyzed by methods such as HPLC and Mass Spectrometry to confirm purity and identity.

For certain applications, modifications to the peptide, such as the covalent attachment of polyethylene (B3416737) glycol (PEG) chains (PEGylation), may be performed to improve solubility or reduce degradation. cpcscientific.com Additionally, to enhance immunogenicity for applications like vaccine development, the synthesized peptides can be coupled to carrier molecules or incorporated into liposomes. fu-berlin.denih.gov

MHC Multimer Technology (e.g., Tetramers, Dextramers) for T-cell Identification and Quantification

MHC multimer technology has revolutionized the ability to directly detect and quantify antigen-specific T-cells. These reagents consist of multiple MHC-peptide complexes linked to a fluorescently labeled backbone. The most well-known of these are MHC tetramers, which are composed of four biotinylated MHC-peptide complexes bound to a streptavidin-fluorochrome conjugate. The multivalent nature of these reagents allows for stable binding to T-cell receptors (TCRs) with the corresponding specificity, enabling the identification of rare antigen-specific T-cell populations by flow cytometry.

In the context of gp100 (280-288), HLA-A*02:01 tetramers loaded with this peptide are used to identify and enumerate gp100 (280-288)-specific CD8+ T-cells in samples from melanoma patients. This allows researchers to monitor the magnitude of the T-cell response, for instance, before and after immunotherapy. Dextramers, which utilize a dextran (B179266) backbone, offer an even higher valency of MHC-peptide complexes, potentially providing increased binding avidity and brighter staining for T-cell detection.

The use of these multimers is a cornerstone of immune monitoring in clinical trials and research studies involving gp100-targeted therapies. They provide a direct ex vivo quantification of the targeted T-cell population without the need for in vitro culture and expansion, offering a more accurate snapshot of the in vivo immune status.

In Vitro T-cell Priming and Expansion Methodologies

To study the functional properties of gp100 (280-288)-specific T-cells, it is often necessary to increase their numbers from the low frequencies typically found in peripheral blood. This is achieved through in vitro priming and expansion.

The process usually begins with isolating peripheral blood mononuclear cells (PBMCs) from a patient or a healthy donor. nih.gov These PBMCs, which contain a mixture of immune cells including T-cells and antigen-presenting cells (APCs), are cultured in the presence of the gp100 (280-288) peptide. nih.gov Professional APCs within the PBMC population, such as dendritic cells (DCs), take up and present the peptide on their MHC class I molecules (for CD8+ T-cells) and MHC class II molecules (for CD4+ T-cells, if longer peptides spanning the epitope are used).

To enhance this process, researchers often generate monocyte-derived DCs in vitro. These immature DCs are loaded with the gp100 (280-288) peptide and then matured using a cocktail of cytokines. nih.gov These peptide-loaded, mature DCs are potent stimulators of naive T-cells.

The culture is supplemented with cytokines that promote T-cell survival and proliferation, most notably Interleukin-2 (IL-2). nih.gov The T-cells are typically restimulated with peptide-pulsed APCs at regular intervals, for example, weekly, to drive their expansion. nih.gov After several rounds of stimulation, the resulting T-cell population is highly enriched for cells specific to gp100 (280-288). These expanded T-cell lines or clones can then be used in various functional assays.

Functional Assays for T-cell Activity (e.g., ELISpot, Intracellular Cytokine Staining, Chromium Release Assay)

Once gp100 (280-288)-specific T-cells are identified or expanded, their functional capacity is assessed using a variety of assays. These assays measure key T-cell effector functions, such as cytokine production and cytotoxicity.

Enzyme-Linked Immunospot (ELISpot) Assay: The ELISpot assay is a highly sensitive method for quantifying the number of cytokine-secreting cells at a single-cell level. To assess the gp100 (280-288) response, T-cells are stimulated with the peptide, and the assay measures the frequency of cells that produce a specific cytokine, most commonly interferon-gamma (IFN-γ), which is a hallmark of an effective anti-tumor T-cell response.

Intracellular Cytokine Staining (ICS): ICS is a flow cytometry-based assay that allows for the multiparametric characterization of cytokine-producing cells. Following a short in vitro stimulation with the gp100 (280-288) peptide, T-cells are treated with a protein transport inhibitor to trap cytokines within the cell. The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against cell surface markers (like CD8) and intracellular cytokines (like IFN-γ, TNF-α, and IL-2). This technique provides information on the frequency of responding cells and the polyfunctionality (ability to produce multiple cytokines) of the T-cell response.

Chromium Release Assay: This classic assay measures the cytotoxic potential of T-cells. Target cells, such as a melanoma cell line that expresses gp100 and the appropriate HLA molecule (e.g., HLA-A2), are labeled with radioactive chromium-51 (B80572) (⁵¹Cr). google.com These labeled target cells are then co-cultured with the gp100 (280-288)-specific T-cells. If the T-cells recognize and kill the target cells, the ⁵¹Cr is released into the supernatant, and the amount of radioactivity released is proportional to the degree of cell lysis. This assay provides a direct measure of the T-cells' ability to kill tumor cells.

ELISA (Enzyme-Linked Immunosorbent Assay): While ELISpot quantifies the number of secreting cells, a standard ELISA can be used to measure the total amount of a specific cytokine, such as IFN-γ, secreted into the culture supernatant following stimulation of T-cells with gp100 (280-288) peptide-pulsed target cells. nih.govnih.gov

Structural Biology Techniques (e.g., X-ray Crystallography, Surface Plasmon Resonance) for gp100 (280-288)/MHC/TCR Complexes

Understanding the molecular basis of T-cell recognition of the gp100 (280-288) epitope requires detailed structural and biophysical analysis of the interaction between the peptide, the MHC molecule, and the TCR.

X-ray Crystallography: This powerful technique is used to determine the three-dimensional atomic structure of the gp100 (280-288)-HLA-A*02:01 complex, as well as the ternary complex involving the TCR. By crystallizing these molecular assemblies and analyzing the resulting X-ray diffraction patterns, researchers can visualize the precise contacts between the peptide and the MHC binding groove, and between the peptide-MHC complex and the complementarity-determining regions (CDRs) of the TCR. This provides invaluable insights into the structural basis of TCR specificity and cross-reactivity.

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the binding kinetics (on- and off-rates) and affinity of molecular interactions in real-time. In the context of gp100 (280-288), SPR can be used to quantify the binding affinity of the peptide to the HLA-A02:01 molecule. It is also instrumental in measuring the affinity and kinetics of the interaction between a specific TCR and the gp100 (280-288)-HLA-A02:01 complex. This data is crucial for understanding the strength of the immune recognition and can be correlated with the functional activity of the T-cell.

Mass Spectrometry-based Epitope Identification and Quantification

Mass spectrometry (MS) is a key technology for the direct identification of peptides presented by MHC molecules on the surface of cells. In a process known as "elutonomics" or "immunopeptidomics," MHC-peptide complexes are immunoaffinity purified from melanoma cells. The bound peptides are then eluted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). By matching the fragmentation spectra to protein sequence databases, researchers can confirm that the gp100 (280-288) peptide is naturally processed and presented by tumor cells.

Furthermore, advanced MS techniques can be used for the relative or absolute quantification of the number of specific peptide-MHC complexes on the cell surface. This information is critical, as the density of the gp100 (280-288) epitope on the tumor cell surface can influence the avidity of the T-cell interaction and the likelihood of immune recognition and tumor cell killing. aai.org

In Silico Prediction Algorithms for Peptide-MHC Binding

Computational tools and algorithms play a significant role in predicting which peptides from a given protein are likely to bind to specific MHC alleles. These in silico prediction algorithms are often based on binding motifs, position-specific scoring matrices (PSSMs), or machine learning approaches trained on large datasets of experimentally determined MHC binding peptides.

For gp100, these algorithms can be used to screen the entire protein sequence and predict potential T-cell epitopes for various HLA alleles, including the binding of the 280-288 sequence to HLA-A*02:01. While these predictions require experimental validation, they are invaluable for prioritizing peptides for further study and can help in the design of peptide-based vaccines and immunotherapies. They can also be used to predict the effect of amino acid substitutions within the peptide on its binding affinity to the MHC molecule.

Gene Expression Profiling and Single-Cell RNA Sequencing in gp100 (280-288) Responsive Cells

High-throughput transcriptomic analyses, including gene expression profiling and single-cell RNA sequencing (scRNA-seq), have become indispensable tools for dissecting the complex cellular responses elicited by the gp100 (280-288) peptide. These technologies provide a comprehensive, unbiased view of the molecular changes that occur in T cells and other immune cells upon recognition of this specific melanoma-associated antigen, revealing key pathways, activation states, and mechanisms of both response and resistance.

Gene Expression Profiling of Antigen-Responsive T Cells

Gene expression microarrays have been utilized to understand the global transcriptional changes in cytotoxic T lymphocytes (CTLs) after encountering the gp100 antigen. A significant area of investigation has been the phenomenon of T-cell anergy, or hyporesponsiveness, induced by exposure to high densities of the antigen.

Genome-wide microarray analysis of CTLs that recognize gp100 and other melanoma antigens has revealed a distinct gene expression signature associated with anergy. aai.orggoogle.com In one study, a comparison of CTLs stimulated with optimal versus high densities of the antigen identified 1,070 differentially expressed probe sets after 36 hours. aai.org These genes were functionally classified into several key categories, highlighting a profound shift in the cellular state towards non-responsiveness. aai.orgresearchgate.net The analysis demonstrated significant alterations in genes related to T-cell receptor (TCR) signaling, energy metabolism, cell cycle control, and membrane potential, providing a molecular blueprint for the anergic state. aai.orgnih.gov

Functional Gene CategoryDescription of Change in Anergic CTLsReference
TCR Signal TransductionAlterations in the expression of genes involved in the TCR signaling cascade, contributing to a state of unresponsiveness to further stimulation. aai.org
Energy MetabolismChanges in genes controlling metabolic pathways, suggesting a reduced metabolic function and shift towards a quiescent state. aai.orgnih.gov
Cell Cycle ControlDownregulation of genes that promote cell cycle progression, leading to retarded cell proliferation. aai.org
Membrane PotentialModulation of genes related to the maintenance of the cell's membrane potential, impacting cellular activation and ion flux. aai.org

Single-Cell RNA Sequencing (scRNA-seq) of the Cellular Response

Single-cell RNA sequencing offers a higher-resolution view, allowing for the characterization of heterogeneous cell populations and their specific responses. This has been particularly insightful in studies involving tebentafusp, a bispecific fusion protein that redirects T cells to gp100-expressing cells.

A study analyzing sequential skin biopsies from uveal melanoma patients treated with tebentafusp using scRNA-seq provided detailed insights into the on-target effects of gp100 recognition. nih.govresearchgate.net The analysis revealed a significant infiltration of both CD4+ and CD8+ T cells into the skin, which is an on-target effect as normal melanocytes also express gp100. researchgate.net These infiltrating T cells showed a clear signature of activation, proliferation, and upregulation of genes associated with cytotoxicity and interferon-gamma (IFN-γ) signaling. researchgate.net

Notably, the study detailed specific gene expression changes in different cell types within the skin microenvironment:

T Cells: Infiltrating CD8+ T cells showed increased expression of immune checkpoint molecules like LAG3, suggesting a state of activation that could also lead to exhaustion. researchgate.net

Melanocytes: Normal skin melanocytes, the on-target, off-tumor cells, responded to the T-cell attack by upregulating genes involved in antigen presentation (e.g., HLA molecules) and apoptosis. researchgate.net Conversely, genes associated with pigmentation, such as DCT and MITF, were downregulated, an effect mediated by IFN-γ. nih.gov However, the expression of PMEL (the gene encoding gp100) remained stable, indicating that the target antigen was not lost. nih.govresearchgate.net

Chemokine Expression: A key finding was the strong upregulation of the chemokine CXCL10 in melanocytes. nih.gov CXCL10 is a potent T-cell attractant, and its induction by IFN-γ released from the initial wave of redirected T cells likely serves to recruit more CXCR3-expressing T cells to the site, amplifying the immune response. aacrjournals.orgnih.gov Increased serum levels of CXCL10 have been positively correlated with patient survival in trials of tebentafusp. aacrjournals.orgnih.govmdpi.com

Cell TypeKey Upregulated Genes/PathwaysKey Downregulated Genes/PathwaysReference
CD8+ T CellsIFN-γ signaling, Cytotoxicity genes, Proliferation markers, LAG3- researchgate.net
MelanocytesAntigen presentation (HLA), Apoptotic pathways, CXCL10Pigmentation genes (DCT, MITF) nih.govresearchgate.net

Together, these advanced methodologies demonstrate that the response to gp100 (280-288) is a dynamic process involving transcriptional reprogramming of T cells. Gene expression profiling has defined the molecular signature of anergy due to high antigen load, while scRNA-seq has elucidated the specific cellular interactions and feedback loops, such as the CXCL10-mediated recruitment of T cells, that occur in tissues following targeted recognition of gp100.

Preclinical Immunological Models and Investigations Involving Gp100 280 288

Murine Models for Studying gp100 (280-288) Immunogenicity

Murine models have been indispensable for the in vivo evaluation of gp100 (280-288) immunogenicity and the efficacy of vaccine strategies.

Transgenic Mouse Models Expressing Human MHC (e.g., HLA-A*02:01)

To overcome the limitations of the mouse major histocompatibility complex (MHC) in presenting human-specific epitopes, transgenic mouse models expressing human HLA molecules have been developed. aai.orgtaconic.com A prominent model carries a chimeric transgene that combines the α1 and α2 domains of the human HLA-A02:01 gene with the α3, transmembrane, and cytoplasmic domains of the murine H2-Kb gene. taconic.com This allows for the presentation of the human gp100 (280-288) peptide to the mouse immune system in a human-relevant context. aai.org These HLA-A02:01/Kb-transgenic mice (A2/Kb) have been crucial for studying the induction of human gp100-specific CTL immunity. aai.org

Induction and Analysis of gp100 (280-288)-Specific T-cell Responses in Vivo

Immunization of A2/Kb transgenic mice with various vaccine formulations has been shown to induce gp100 (280-288)-specific T-cell responses. aai.orgnih.govnih.gov For instance, immunization with recombinant canarypox viruses (ALVAC) encoding the gp100 (280-288) epitope has successfully generated CTLs that can recognize and lyse target cells presenting this peptide. aai.org Similarly, DNA vaccines encoding for mouse gp100 have been used in preclinical models, demonstrating protection from melanoma challenge and inducing autoimmune depigmentation, which is correlated with an anti-tumor response. nih.gov

The analysis of these T-cell responses often involves multiparametric flow cytometry using tetramers for HLA-A*02:01-restricted peptides like gp100 (280-288) to quantify the frequency of antigen-specific CD8+ T cells. nih.govnih.gov Intracellular cytokine staining for interferon-gamma (IFN-γ) is another common method to assess the functional capacity of these T cells upon restimulation with the peptide. nih.govaacrjournals.orgmdpi.com Studies have shown that immunization can lead to an increase in the frequency of gp100 (280-288) tetramer-reactive CD8+ cells, indicating the induction of a specific immune response. nih.govnih.gov

Table 1: Induction of gp100-Specific T-cell Responses in Murine Models

Model Immunization Strategy Analytical Method Key Finding Reference
HLA-A*02:01/Kb Transgenic Mice Recombinant canarypox virus (ALVAC) encoding gp100 epitopes Cytotoxicity assays Induction of human gp100-specific CTL immunity. aai.org
C57BL/6 Mice Xenogeneic (mouse) gp100 DNA vaccine Tetramer staining, Flow cytometry Induction of CD8+ cells binding gp100 (280-288) tetramer. nih.gov
C57BL/6 Mice Mouse gp100 DNA vaccine (Intramuscular vs. Particle-Mediated Epidermal Delivery) Tetramer staining, Intracellular cytokine staining (IFN-γ) Both delivery methods induced gp100 (280-288)-specific CD8+ T-cell responses. nih.govaacrjournals.org
C57BL/6 Mice Antibody-antigen conjugates targeting CD169+ APCs Intracellular cytokine staining (IFN-γ), Tetramer binding Targeting human gp100 to CD169+ APCs induced cross-reactive mouse gp100-specific T cells. mdpi.com

In Vitro Models for Studying Antigen Presentation and T-cell Interactions

In vitro systems provide a controlled environment to dissect the cellular and molecular interactions involved in the recognition of gp100 (280-288).

Primary Cell Co-culture Systems (e.g., APCs and T Cells)

Co-culture systems using primary human cells are fundamental to studying the presentation of gp100 (280-288) and the subsequent T-cell response. google.comnih.govfrontiersin.org In these systems, antigen-presenting cells (APCs), such as dendritic cells (DCs) or monocytes, are loaded with the gp100 (280-288) peptide and then co-cultured with T cells. google.comnih.govfrontiersin.org The activation of gp100 (280-288)-specific T cells can be measured by the upregulation of activation markers like CD69 and the secretion of cytokines such as IFN-γ. google.comfrontiersin.org

For example, monocyte-derived dendritic cells (MoDCs) pulsed with the gp100 (280-288) peptide have been shown to effectively stimulate IFN-γ production by gp100-specific T-cell lines. nih.govnih.gov Similarly, studies have demonstrated that targeting the gp100 peptide to specific receptors on APCs, like CD169, can enhance cross-presentation and T-cell activation. nih.govfrontiersin.org

Cell Line-based Systems for Epitope Presentation Analysis (e.g., T2 cells, Jurkat cells)

Cell lines offer a more standardized and reproducible system for studying specific aspects of epitope presentation and T-cell recognition. T2 cells, which are deficient in TAP (transporter associated with antigen processing), are unable to present endogenous peptides on their HLA-A*02:01 molecules. aai.orgnih.gov This makes them ideal for pulsing with exogenous peptides like gp100 (280-288) to study T-cell recognition in a clean system, as they can be readily loaded with peptides of interest. aai.orgnih.govfrontiersin.orgnih.gov

Jurkat T cells, a human T-lymphocyte cell line, are often used as a reporter system. nih.govaai.orgoncotarget.com They can be transduced with a T-cell receptor (TCR) specific for the gp100 (280-288)/HLA-A*02:01 complex. nih.govaai.org To measure T-cell activation, these engineered Jurkat cells are often transfected with a reporter construct, such as NFAT-luciferase, where luciferase expression is driven by TCR engagement. nih.govaai.org This system allows for the quantitative analysis of T-cell activation in response to APCs presenting the gp100 (280-288) peptide. aai.org

Table 2: In Vitro Models for Studying gp100 (280-288) Recognition

Model System Cell Types Purpose Key Finding Reference
Primary Cell Co-culture Monocyte-derived Dendritic Cells (MoDCs) and gp100 (280-288)-specific T cells Study antigen presentation and T-cell activation. Peptide-pulsed MoDCs stimulate IFN-γ secretion by T cells. nih.govnih.gov
Primary Cell Co-culture Peripheral Blood Lymphocytes (PBLs) and peptide-loaded TDC2 cells (a human dendritic cell line) Analyze antigen-specific T-cell activation. TDC2 cells induce CD69 expression and IFN-γ production in gp100-specific T cells. google.com
Cell Line-based System T2 cells and gp100 (280-288)-specific CTLs Assess cytotoxic T-lymphocyte (CTL) activity against peptide-pulsed targets. T2 cells pulsed with gp100 (280-288) are effectively lysed by specific CTLs. aai.org
Cell Line-based System Jurkat T cells (TCR-transduced) and peptide-presenting cells Quantify T-cell activation using a reporter system (e.g., NFAT-luciferase). TCR-transduced Jurkat cells show specific activation in response to the gp100 (280-288) peptide. nih.govaai.org

Studies on Immune Evasion Mechanisms Related to gp100 (280-288) Recognition

Despite the potential for robust immune responses against gp100 (280-288), melanoma cells can develop mechanisms to evade immune recognition. One significant mechanism is the downregulation or loss of MHC molecules, which prevents the presentation of tumor antigens to T cells. aai.org Another is the defective processing of the antigen, which can hinder the generation of the gp100 (280-288) epitope. aai.org

Studies have also investigated how the degradation of the gp100 (280-288) peptide itself can impact immune recognition. Research using the monocyte-like cell line U937 demonstrated that the peptide can be rapidly hydrolyzed by cellular enzymes, such as amino- and carboxypeptidases. nih.gov This degradation severely hampered the recognition of the peptide by specific CTL clones, suggesting that epitope degradation by APCs could be a mechanism of immune evasion. nih.gov Furthermore, melanoma cells can process and present altered peptide ligands (APLs) that can act as antagonists, preventing maximal T-cell activation and facilitating immune escape. nih.gov

Epitope Engineering and Modification of Gp100 280 288 for Enhanced Immunological Potency

Rational Design of Modified gp100 (280-288) Analogues (Altered Peptide Ligands)

The rational design of APLs for the gp100 (280-288) epitope focuses on specific amino acid substitutions to improve its immunological properties. nih.govdoaj.org The primary goals are to increase the binding affinity of the peptide to the Major Histocompatibility Complex (MHC) class I molecule and to optimize the interaction with the T-cell receptor (TCR). nih.govdoaj.orgresearchgate.net

A critical strategy for augmenting the immunogenicity of peptide epitopes is to improve the stability of the peptide-MHC (pMHC) complex. nih.gov For the gp100 (280-288) epitope, the C-terminal alanine (B10760859) at position 288 (P9) is a primary anchor residue for binding to the HLA-A*0201 molecule. researchgate.net

Table 1: Amino Acid Substitution to Enhance MHC Binding of gp100 (280-288)

Original Peptide Modified Analogue Substitution Position Purpose Outcome

Beyond MHC binding, modifications are also designed to fine-tune the interaction with the TCR, which is essential for T-cell activation. Alanine scanning mutagenesis, a technique where individual amino acids are systematically replaced by alanine, has been employed to identify key residues for TCR interaction. researchgate.netnih.gov

These studies revealed that the glutamic acid at position 3 (P3) of the gp100 (280-288) peptide is critically important for TCR binding. researchgate.netnih.gov A substitution of this residue to alanine (E282A or A3 mutant) was found to abrogate recognition by polyclonal gp100-specific T-cells and acted as a null ligand, meaning it failed to elicit any T-cell response. doaj.orgnih.govnih.gov Structural analysis showed that this single substitution induces a molecular switch that is transmitted to adjacent residues, preventing TCR binding and subsequent T-cell recognition. researchgate.net

Conversely, other single amino acid substitutions were found to retain their agonistic properties. nih.goveur.nl A notable example is a double amino acid mutant with substitutions at positions 4 and 6 (APL S4S6), which was found to act as a partial agonist, capable of selectively triggering some T-cell functions while others were diminished. doaj.orgnih.goveur.nl These findings highlight the sensitivity of TCR recognition to peptide modifications and provide a molecular basis for designing APLs with tailored T-cell activating properties. researchgate.netnih.gov

Table 2: Impact of gp100 (280-288) Modifications on TCR Recognition

Analogue Modification(s) Impact on TCR Binding T-Cell Response Classification
A3 Glutamic Acid to Alanine at P3 Abrogated TCR binding. researchgate.netnih.gov Failed to elicit a T-cell response. doaj.orgnih.gov Null Ligand
S4S6 Double mutation at P4 and P6 Decreased binding to TCR compared to wild-type. doaj.orgnih.gov Elicited cytotoxicity and partial cytokine production. doaj.org Partial Agonist

Amino Acid Substitutions to Enhance MHC Binding Affinity

Impact of Peptide Modifications on T-cell Avidity and Functional Responses

While some APLs designed for other antigens have been shown to elicit T-cells with weaker functional avidity towards the native epitope, this is not a universal finding. nih.goveur.nl For instance, the gp100 (280-288) V9 analogue was found to be as effective as the wild-type peptide when used in a dendritic cell vaccine. nih.goveur.nl Vaccination with heteroclitic melanoma peptides, including modified gp100, has been shown to generate populations of circulating, functional effector-memory T-cells that are long-lived. nih.gov

Interestingly, certain modifications can dissect T-cell functions. The double mutant APL S4S6 was able to induce T-cell cytotoxicity and the production of some cytokines like IFN-γ and TNFα, but not others such as IL-2 and IL-10, and it failed to activate the Nuclear Factor of Activated T-cells (NFAT) pathway. doaj.orgnih.gov This suggests that TCR-mediated cytotoxicity can be functionally separated from the production of certain cytokines and NFAT activation. doaj.orgnih.gov The agonist potential of these peptide mutants appears to relate to the extent of binding by both the TCR and the CD8 co-receptor. doaj.org

Table 3: Functional T-Cell Responses to Modified gp100 (280-288) Epitopes

Analogue Cytotoxicity Cytokine Production NFAT Activation T-Cell Avidity
Wild-Type (YLEPGPVTA) Low Low - Low
A288V (YLEPGPVTV) Enhanced Enhanced - No significant change noted over time post-induction. nih.gov
A3 (YLA...) None None None -

Preclinical Assessment of Modified Epitopes in Immunological Models

The efficacy of modified gp100 (280-288) epitopes has been evaluated in various preclinical models, primarily using transgenic mice expressing human HLA-A*0201. researchgate.netaai.org These models are crucial for assessing the immunogenicity and potential anti-tumor activity of APLs before human trials.

In studies using HLA-A2 transgenic mice, immunization with dendritic cells pulsed with the high-affinity gp100 (280-288) V9 variant activated a substantial CD8+ T-cell response. aai.org In contrast, the parental peptide with its lower affinity failed to activate a significant response even at high concentrations. aai.org Crucially, a significant fraction of the T-cells activated by the variant peptide were able to recognize and respond to the native parental epitope, demonstrating effective cross-reactivity. aai.org

These preclinical studies confirmed that enhancing the MHC-binding affinity by introducing subtle amino acid substitutions can significantly augment the primary CD8+ T-cell responses induced by peptide-pulsed dendritic cells. aai.org This approach has been shown to be effective in eliciting both primary and recall CD8+ T-cell responses that maintain recognition of the parental, tumor-associated peptide. aai.org These findings provided a strong rationale for advancing these modified epitopes into clinical evaluation. aacrjournals.orgnih.gov

Table 4: Summary of Preclinical Findings for Modified gp100 (280-288) Epitopes

Model System Modified Epitope Key Findings Reference
HLA-A2 Transgenic Mice gp100 (280-288) V9 Induced substantial CD8+ T-cell response, unlike the parent peptide. aai.org
HLA-A2 Transgenic Mice gp100 (280-288) V9 T-cells activated by the variant peptide recognized the native parent epitope. aai.org
HLA-A0201 Stabilization Assay gp100 (280-288) V9 Slower dissociation rate from HLA-A0201 compared to parent peptide. researchgate.net

Future Directions in Academic Research on Gp100 280 288

Integration of Multi-omics Data for Comprehensive Immunological Understanding

The era of "big data" in biology offers an unprecedented opportunity to dissect the immune response to gp100 (280-288) with remarkable granularity. Future research will increasingly rely on the integration of multiple "omics" platforms to build a holistic picture of the cellular and molecular events that dictate the efficacy of gp100 (280-288)-based immunotherapies. frontiersin.orgrsc.orgscilifelab.se

A key challenge and focus of future work will be the development of sophisticated computational and statistical methods to manage and interpret these large, multi-layered datasets. frontiersin.orgrsc.org The goal is to construct comprehensive models that can predict how perturbations in one omics layer will affect others, ultimately leading to a more complete understanding of the immune synapse and T-cell activation in the context of gp100 (280-288) recognition.

Development of Novel In Vitro and In Vivo Models for Epitope Research

Advancing our knowledge of the gp100 (280-288) epitope necessitates the development of more sophisticated and clinically relevant experimental models. nih.gov

In Vitro Models: Traditional 2D cell culture systems are being superseded by more complex 3D models, such as tumor spheroids and organoids, which more accurately replicate the tumor microenvironment (TME). These models can be used to study the interactions between gp100 (280-288)-expressing tumor cells, immune cells, and other stromal components in a more physiologically relevant context. Furthermore, the use of microfluidic devices, or "tumor-on-a-chip" technology, will allow for the precise control and real-time monitoring of the interactions between T cells and target cells presenting the gp100 (280-288) peptide.

Research has also focused on the degradation of the gp100 (280-288) peptide by antigen-presenting cells, which can severely hamper its recognition by CTLs. nih.gov For example, the monocyte-like cell line U937 has been shown to rapidly hydrolyze the peptide, suggesting a potential mechanism for the limited efficacy of some peptide-based vaccines. nih.gov Future in vitro models will need to account for such enzymatic degradation to better predict in vivo outcomes.

In Vivo Models: While murine models have been instrumental, the development of humanized mouse models, which are immunodeficient mice engrafted with human immune cells and tissues, will provide a more accurate platform to study the human immune response to gp100 (280-288). These models can be used to evaluate the efficacy of novel vaccine strategies and adoptive T-cell therapies targeting this epitope. HLA-A*0201 transgenic mice have already proven valuable in defining which peptide variants are most likely to stimulate CD8+ T cell populations that recognize the parental, melanoma-specific peptide. aai.org

Model TypeApplication in gp100 (280-288) ResearchKey Findings/Future Potential
3D Tumor Spheroids/Organoids Studying T-cell infiltration and killing of gp100-positive tumor cells in a 3D context.More accurately mimics the tumor microenvironment compared to 2D cultures.
Microfluidics ("Tumor-on-a-Chip") Real-time analysis of T-cell-tumor cell interactions and cytokine secretion.Allows for precise control of the cellular environment and high-resolution imaging.
Humanized Mice Evaluating the efficacy and safety of gp100 (280-288)-based therapies with a human immune system.Provides a more predictive model for clinical outcomes than traditional mouse models.
HLA-A*0201 Transgenic Mice Assessing the immunogenicity of gp100 (280-288) and its variants.Helps in the design of more effective peptide-based vaccines. aai.org

Advanced Imaging Techniques for Visualizing gp100 (280-288)-Specific Immune Responses

Visualizing the dynamic and complex interactions between immune cells and tumors in real-time and in vivo is a critical frontier in cancer immunology. Advanced imaging techniques are being developed to track gp100 (280-288)-specific T cells and monitor their activity within the tumor microenvironment.

Intravital microscopy, for instance, allows for the direct observation of T-cell motility, proliferation, and killing of tumor cells in living animals. This can provide invaluable insights into the factors that promote or hinder an effective anti-tumor immune response.

Furthermore, non-invasive imaging modalities like positron emission tomography (PET) are being adapted to visualize immune responses. For example, PET imaging with radiolabeled probes that bind to activated T cells, such as [18F]FLT, can be used to monitor the accumulation of T cells in tumors following vaccination with gp100 (280-288). pnas.org This approach could provide an early indication of treatment efficacy and help to guide therapeutic decisions.

Another innovative approach involves the use of reporter T cells engineered to express a fluorescent or bioluminescent protein upon recognition of the gp100 (280-288) epitope. mdpi.com This allows for the sensitive and specific tracking of antigen-specific T-cell responses in both in vitro and in vivo models.

Exploration of Epigenetic and Metabolic Regulation of gp100 (280-288) Reactive T Cells

The functional state of a T cell is not solely determined by its T-cell receptor (TCR) specificity but is also profoundly influenced by its epigenetic and metabolic programming. mdpi.comfrontiersin.org Future research will delve into how these regulatory layers impact the activity of gp100 (280-288)-reactive T cells.

Epigenetic Regulation: Epigenetic modifications, such as DNA methylation and histone acetylation, play a crucial role in controlling gene expression in T cells. mdpi.com Understanding the epigenetic landscape of gp100 (280-288)-specific T cells in different states (e.g., naive, effector, memory, exhausted) can reveal mechanisms of T-cell dysfunction within the tumor microenvironment. This knowledge could lead to the development of "epigenetic drugs" that can reprogram exhausted T cells and enhance their anti-tumor activity.

Metabolic Regulation: T-cell activation, proliferation, and effector function are energetically demanding processes that require significant metabolic reprogramming. frontiersin.org Within the tumor microenvironment, T cells often face a metabolically hostile environment characterized by low glucose and high lactate (B86563) levels. Research will focus on how the metabolic competition between tumor cells and gp100 (280-288)-reactive T cells influences immune efficacy. Strategies to metabolically support T cells, for instance by providing specific nutrients or inhibiting metabolic checkpoints, could represent a novel therapeutic avenue to boost the effectiveness of gp100 (280-288)-targeted immunotherapies. Studies have shown that the metabolic state of T cells, influenced by pathways like glycolysis, is critical for their function. frontiersin.org

Regulatory LayerImpact on gp100 (280-288) Reactive T CellsFuture Research Focus
Epigenetics Controls gene expression programs related to T-cell activation, memory, and exhaustion.Identifying and targeting epigenetic modifications to reverse T-cell dysfunction.
Metabolism Dictates the energy supply and biosynthetic capacity for T-cell proliferation and effector functions.Developing strategies to overcome metabolic suppression in the tumor microenvironment and enhance T-cell fitness.

Q & A

Basic Research Questions

Q. What experimental approaches are standard for evaluating T-cell responses to gp100(280-288) in clinical trials?

  • Methodological Answer : Common approaches include:

  • In vitro restimulation : Peripheral blood mononuclear cells (PBMCs) are cultured with gp100(280-288) peptide and assessed for cytokine release (e.g., IFN-γ ELISPOT) or proliferation. For example, in a Phase I trial, PBMCs from melanoma patients were stimulated with gp100(280-288) peptide, but no reactivity was detected post-vaccination .
  • Tetramer staining : HLA-A*0201-restricted gp100(280-288) tetramers quantify antigen-specific CD8+ T cells. Studies using scTCR constructs (e.g., Hu Chim scTCR gp100) demonstrated binding efficacy via saturation curves and MFI measurements .
  • Functional assays : Cytotoxicity assays or co-culture with peptide-pulsed antigen-presenting cells (APCs) to measure IFN-γ secretion. For instance, modified gp100(209-217) peptide stimulation showed a 21% correlation between tetramer-positive cells and IFN-γ production .

Q. How are heteroclitic modifications of gp100(280-288) designed to enhance immunogenicity?

  • Methodological Answer : Substitutions at anchor residues improve HLA-A*0201 binding. For example:

  • Position 9 substitution : Replacing alanine with valine (gp100:280-288(288V)) stabilizes peptide-MHC interaction, as shown in structural studies using X-ray crystallography (PDB codes: 5EU3–5EU6) .
  • Position 3 substitution : Glutamic acid (E) substitution (gp100:280-288(3A)) disrupts TCR recognition, highlighting the sensitivity of T-cell specificity to minor modifications .
    • Validation : Binding affinity (KD) is measured via surface plasmon resonance (SPR), with lower KD values indicating stronger interactions (e.g., PMEL17 TCR affinity for modified peptides) .

Advanced Research Questions

Q. Why do some clinical trials report contradictory immune response data for gp100(280-288)-based vaccines?

  • Methodological Answer : Variables influencing outcomes include:

  • Antigen presentation : Plasmid DNA encoding full-length gp100 failed to induce T-cell responses in 13 patients, likely due to insufficient dendritic cell uptake or lack of co-stimulatory signals .
  • Adjuvant selection : Combining gp100(280-288) with anti-CTLA-4 (MDX-010) enhanced responses in 13% of patients, correlating with autoimmune toxicity, suggesting adjuvant-driven T-cell activation .
  • Peptide stability : Heteroclitic modifications (e.g., 288V) improve MHC binding but may reduce TCR recognition due to altered conformational dynamics .
    • Resolution : Use longitudinal PBMC sampling and multi-parametric flow cytometry to track T-cell exhaustion or anergy over time .

Q. How can TCR mispairing be minimized in engineered T-cell therapies targeting gp100(280-288)?

  • Methodological Answer : Strategies include:

  • Single-chain TCR (scTCR) design : Linking Vα and Vβ domains reduces mispairing with endogenous TCRs. Jurkat T-cells expressing scTCR gp100 showed no IFN-γ secretion when mispaired with irrelevant TCRα chains .
  • Species-specific constant domains : Replacing human TCRα constant domains with murine sequences improved surface expression (e.g., scTCR/Cα constructs) .
  • Competitive pairing : Co-expressing wild-type TCRα/β chains with scTCRs favors self-pairing, as shown in bispecific T-cell models targeting cytomegalovirus and gp100(280-288) .
    • Validation : Flow cytometry (MFI analysis) and tetramer dissociation assays confirm functional TCR assembly .

Q. What methodologies optimize gp100(280-288)-specific TCR affinity without inducing autoimmunity?

  • Methodological Answer :

  • Directed evolution : Phage display libraries screen for TCRs with enhanced gp100(280-288) binding. For example, PMEL17 TCR affinity was optimized to KD = 5.2 µM for the native peptide .
  • Structural-guided mutagenesis : X-ray crystallography (resolution ≤2.1 Å) identifies critical TCR-pMHC interactions. Substitutions in CDR3 loops improved binding while maintaining specificity .
  • Preclinical safety screens : Transgenic mouse models assess cross-reactivity with self-antigens. In anti-CTLA-4 trials, autoimmunity (e.g., hypophysitis) correlated with tumor regression, suggesting a threshold for therapeutic efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.